(5Z)-5-(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione
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Overview
Description
- The compound’s IUPAC name is (5Z)-5-(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione .
- It belongs to the class of thiazolidinediones , which are known for their antidiabetic properties.
- Thiazolidinediones act as peroxisome proliferator-activated receptor gamma (PPARγ) agonists , influencing glucose and lipid metabolism.
Preparation Methods
Synthetic Routes: The compound can be synthesized through various routes, including cyclization reactions involving quinoline derivatives and thiazolidinediones.
Reaction Conditions: Specific conditions depend on the chosen synthetic pathway.
Industrial Production:
Chemical Reactions Analysis
Reactivity: The compound may undergo , , and reactions.
Common Reagents:
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its unique structure.
Biology: Investigated for potential PPARγ agonist activity and its impact on insulin sensitivity.
Medicine: Explored for antidiabetic effects and potential treatment of metabolic disorders.
Industry: Limited information, but its synthetic versatility suggests industrial applications.
Mechanism of Action
PPARγ Agonism: The compound activates PPARγ, regulating gene expression related to glucose homeostasis and lipid metabolism.
Pathways: It modulates adipocyte differentiation, insulin sensitivity, and adipokine production.
Comparison with Similar Compounds
Similar Compounds: Other thiazolidinediones like and share structural similarities.
Uniqueness: The specific quinoline-embedded structure sets it apart from other thiazolidinediones.
Remember that while this compound shows promise, further research is needed to fully understand its potential applications and mechanisms
Properties
Molecular Formula |
C17H16N2O3S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(5Z)-5-(9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O3S/c1-8-7-17(2,3)19-12-9(8)5-4-6-10(12)11(15(19)21)13-14(20)18-16(22)23-13/h4-6,8H,7H2,1-3H3,(H,18,20,22)/b13-11- |
InChI Key |
FMYGVUPLTUXIEH-QBFSEMIESA-N |
Isomeric SMILES |
CC1CC(N2C3=C1C=CC=C3/C(=C/4\C(=O)NC(=O)S4)/C2=O)(C)C |
Canonical SMILES |
CC1CC(N2C3=C1C=CC=C3C(=C4C(=O)NC(=O)S4)C2=O)(C)C |
solubility |
27.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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